molecular formula C9H8F3NO B14164908 3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine

3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine

Cat. No.: B14164908
M. Wt: 203.16 g/mol
InChI Key: ALIXNKPDFXMCBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(trifluoromethyl)pyridine with suitable dienes under acidic or basic conditions to form the pyrano[4,3-B]pyridine structure .

Industrial Production Methods

Industrial production methods often involve vapor-phase reactions with transition metal-based catalysts such as iron fluoride at high temperatures (above 300°C). This method allows for efficient synthesis with good yields .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of dihydropyridine compounds .

Scientific Research Applications

3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to the combination of the trifluoromethyl group and the fused pyridine-pyran ring system. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

3-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)7-3-6-5-14-2-1-8(6)13-4-7/h3-4H,1-2,5H2

InChI Key

ALIXNKPDFXMCBJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=CC(=C2)C(F)(F)F

Origin of Product

United States

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